molecular formula C12H10INO B15206783 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde CAS No. 922174-11-6

1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde

Cat. No.: B15206783
CAS No.: 922174-11-6
M. Wt: 311.12 g/mol
InChI Key: KYIAHSXOZRJMQT-UHFFFAOYSA-N
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Description

Overview of Pyrrole (B145914) and Pyrrole-2-carbaldehyde Scaffolds in Heterocyclic Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous biologically active molecules. This scaffold is famously found in the heme prosthetic group of hemoglobin, chlorophylls, and vitamin B12, highlighting its vital role in biological systems. In medicinal chemistry, pyrrole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The pyrrole-2-carbaldehyde moiety, specifically, is a common structural motif found in various natural products isolated from fungi, plants, and marine sponges. mdpi.com These compounds are not only of interest for their biological activities but also serve as crucial intermediates in organic synthesis. The aldehyde group at the 2-position is a versatile handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures. organic-chemistry.org The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods, with the Vilsmeier-Haack formylation being a classic and effective approach. youtube.com

Significance of Halogenated Pyrroles as Synthetic Intermediates

The introduction of a halogen atom onto the pyrrole ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrroles, particularly iodo- and bromo-derivatives, are key substrates for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The iodine substituent at the 4-position of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is particularly significant. The carbon-iodine bond is the most reactive among the common halogens (Cl, Br, I) in the oxidative addition step of catalytic cycles, which is often the rate-determining step. researchgate.net This high reactivity allows for selective functionalization at the C4-position under mild reaction conditions, enabling the introduction of a wide variety of aryl, alkyl, or alkynyl groups. This strategic placement of iodine provides a reliable and efficient route for molecular diversification and the synthesis of complex pyrrole-containing target molecules. cymitquimica.com

Strategic Position of N-Benzyl Pyrroles in Organic Synthesis

The substituent on the pyrrole nitrogen atom plays a crucial role in modulating the ring's reactivity and providing a site for further functionalization. The N-benzyl group is a widely used and highly stable protecting group for the pyrrole nitrogen. researchgate.netnih.gov Its presence prevents N-deprotonation and unwanted side reactions under various conditions, including electrophilic substitution and organometallic reactions.

Beyond its role as a protecting group, the N-benzyl moiety can influence the regioselectivity of reactions on the pyrrole ring. sci-hub.se Furthermore, the benzyl (B1604629) group itself can be a key structural element in the final target molecule or can be removed under specific conditions, such as hydrogenolysis, if necessary. researchgate.net The use of phase-transfer catalysis is often an effective strategy for the N-benzylation of pyrroles, even those bearing electron-withdrawing groups. sci-hub.se The stability and reliability of the N-benzyl group make it a strategic choice in multi-step syntheses. acs.org

Academic Research Landscape of this compound

While specific academic publications focusing exclusively on this compound are not prominent, its chemical structure points to its clear and valuable role as a synthetic intermediate. The compound is commercially available from various chemical suppliers, which indicates its utility in synthetic chemistry research and development. chemicalbook.com

The academic interest in this molecule can be inferred from the extensive research on its constituent functionalities. The combination of three key reactive sites—the N-benzyl group, the C4-iodo position, and the C2-carbaldehyde—creates a trifunctional building block with orthogonal reactivity. This allows for a stepwise and controlled elaboration of the molecule:

Cross-Coupling: The iodo group at the 4-position can be readily transformed via Suzuki or other cross-coupling reactions to introduce a diverse range of substituents. nih.gov

Aldehyde Chemistry: The carbaldehyde at the 2-position can undergo reactions such as Wittig olefination, condensation, or reductive amination to extend the molecular framework.

N-Deprotection: Finally, the N-benzyl group can be retained as part of the final structure or removed to reveal the N-H pyrrole for further modification.

Therefore, this compound represents a highly strategic and versatile platform for the synthesis of complex, polysubstituted pyrroles, which are of significant interest in the fields of medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 922174-11-6
Molecular Formula C₁₂H₁₀INO
Molecular Weight 311.12 g/mol
Appearance Solid (Typical)

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=C2C=O)I |

Table 2: Functional Groups and Their Synthetic Roles

Functional Group Position Primary Synthetic Utility
N-Benzyl 1 Protecting group, influences ring reactivity
Carbaldehyde (Formyl) 2 Electrophilic site for C-C bond formation, reduction, oxidation

| Iodine | 4 | Leaving group for transition-metal-catalyzed cross-coupling reactions |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922174-11-6

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

1-benzyl-4-iodopyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10INO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2

InChI Key

KYIAHSXOZRJMQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C2C=O)I

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Benzyl 4 Iodo 1h Pyrrole 2 Carbaldehyde

Reactivity of the Iodine Moiety in Position 4

The carbon-iodine (C-I) bond at the 4-position of the pyrrole (B145914) ring is the primary site for reactions that aim to introduce new carbon-carbon or carbon-heteroatom bonds. The high polarizability and relative weakness of the C-I bond make it an excellent leaving group in several transformation pathways.

The iodinated pyrrole scaffold is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming C-C bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the pyrrole ring and various aryl or vinyl groups. This reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a trifluoroborate salt. The N-unsubstituted analog, 4-Iodo-1H-pyrrole-2-carbaldehyde, has been specifically synthesized as a building block for Suzuki-Miyaura coupling reactions, indicating the viability of this transformation at the C4-position. researchgate.net The reaction of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde with an arylboronic acid is expected to proceed under similar conditions to yield the corresponding 4-aryl derivative. nih.govnih.gov

The Sonogashira coupling is a versatile method for forming a bond between a sp² carbon (from the pyrrole ring) and a sp carbon (from a terminal alkyne). wikipedia.orglibretexts.org The reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The C-I bond of the title compound serves as an excellent electrophilic partner for this transformation, allowing for the introduction of various substituted alkynyl moieties at the C4-position. This reaction is widely used for synthesizing complex molecules, including pharmaceuticals and organic materials, under mild conditions. wikipedia.org

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The C4-iodo position of this compound can readily participate in Stille couplings with various organostannanes in the presence of a palladium catalyst to form new C-C bonds. This method has been successfully applied to introduce novel substituents onto other complex pyrrole-containing structures. nih.gov

Reaction NameCoupling PartnerCatalyst SystemGeneral Product
Suzuki-Miyaura R-B(OH)₂Pd catalyst, Base1-Benzyl-4-R-1H-pyrrole-2-carbaldehyde
Sonogashira R-C≡C-HPd catalyst, Cu(I) co-catalyst, Base1-Benzyl-4-(R-C≡C)-1H-pyrrole-2-carbaldehyde
Stille R-Sn(Alkyl)₃Pd catalyst1-Benzyl-4-R-1H-pyrrole-2-carbaldehyde

This table summarizes the expected outcomes of cross-coupling reactions based on established chemical principles for iodinated aromatic and heteroaromatic compounds.

The carbon-iodine bond can undergo homolytic cleavage upon irradiation with light, leading to photochemical substitution or radical-mediated transformations. Studies on related iodopyrrole derivatives show that their photochemical behavior is highly dependent on the substitution pattern. For instance, while some iodopyrrole carbaldehydes are unreactive when irradiated in benzene, 4,5-diiodopyrrole-2-carbaldehyde undergoes photochemical arylation to give the corresponding 5-phenyl derivative. rsc.org This suggests that direct photochemical arylation at the C4-position of this compound might face challenges or proceed with specific regioselectivity.

Alternatively, the C-I bond can serve as a precursor to a pyrrolyl radical via single electron transfer (SET) processes, often mediated by photoredox catalysis. nih.gov The weak C-I bond (50-70 kcal/mol) facilitates halogen-atom transfer to generate an active alkyl or aryl radical. researchgate.net Once formed, this pyrrolyl radical can engage in a variety of C-C, C-N, or C-S bond-forming reactions. researchgate.net The trifluoromethyl radical, for example, readily adds to electron-rich heteroarenes like pyrroles. nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is generally unfavorable for typical aryl halides unless the ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the carbaldehyde at C2 is an electron-withdrawing group. However, it is in a 1,3- (or meta-like) relationship to the iodine atom at C4. This positioning does not allow for effective resonance stabilization of the negative charge that would develop at the C4-position upon nucleophilic attack. Consequently, the SNAr pathway is electronically disfavored and not expected to be a viable transformation pathway for this compound under standard SNAr conditions.

Transformations at the Carbaldehyde Functionality in Position 2

The aldehyde group at the C2-position is an electrophilic site that readily participates in a wide range of classical carbonyl reactions.

The carbaldehyde functionality undergoes facile condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is a cornerstone of organic chemistry and is used to install nitrogen-containing functionalities. The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. These Schiff bases are valuable intermediates themselves and can participate in further transformations or act as ligands for metal complexes. nih.govnih.gov The reaction typically proceeds under mild, often acid-catalyzed, conditions. researchgate.net

ReactantNucleophileProduct TypeGeneral Structure of Product
AldehydePrimary Amine (R-NH₂)Schiff Base (Imine)

This table illustrates the formation of a Schiff base from the condensation of the title compound with a generic primary amine.

The aldehyde group exists in an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol. This reactivity is well-established for analogous pyrrole-2-carbaldehydes. For instance, 3-Iodo-1H-pyrrole-2-carbaldehyde can be easily oxidized to yield 3-Iodo-1H-pyrrole-2-carboxylic acid or reduced to form the corresponding primary alcohol, 3-Iodo-1H-pyrrole-2-methanol.

Oxidation of this compound to 1-Benzyl-4-iodo-1H-pyrrole-2-carboxylic acid can be achieved using a variety of common oxidizing agents.

Reduction of the aldehyde to 1-Benzyl-4-iodo-1H-pyrrol-2-yl)methanol can be accomplished with standard reducing agents like sodium borohydride.

These transformations provide access to pyrrole derivatives with different functional groups at the C2-position, further expanding the synthetic utility of the parent compound. The interconversion of these oxidation states is also relevant in biocatalysis, where carboxylic acid reductases (CARs) can convert pyrrole-2-carboxylic acids into the corresponding aldehydes. mdpi.comresearchgate.net

Wittig, Horner–Wadsworth–Emmons, and Related Olefination Reactions

The aldehyde group at the C2 position of this compound is a prime site for carbon-carbon bond formation via olefination reactions. The Wittig and Horner–Wadsworth–Emmons (HWE) reactions are powerful methods to convert aldehydes into alkenes, and their application to this substrate provides a route to a variety of vinyl-substituted pyrroles.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the substituents on the ylide influences the stereochemical outcome of the reaction. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For instance, the reaction of a benzyl-protected pyrrole-2-carbaldehyde with a phosphonium (B103445) ylide can be employed to introduce an exocyclic double bond, demonstrating the feasibility of this transformation on similar systems. nih.gov

The Horner–Wadsworth–Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org This reaction typically shows high (E)-selectivity due to the thermodynamic stability of the intermediates leading to the trans-alkene. wikipedia.org The HWE reaction is a reliable method for stereocontrolled olefin synthesis and has been widely applied in the synthesis of natural products. acs.org

While specific examples detailing the Wittig or HWE reaction on this compound are not extensively documented in readily available literature, the general principles of these reactions are well-established and applicable. The reaction conditions would typically involve the generation of the ylide or phosphonate carbanion using a suitable base, followed by the addition of the pyrrole-2-carbaldehyde substrate. The presence of the iodine atom at the C4 position is not expected to interfere with the olefination at the C2-aldehyde.

Table 1: General Parameters for Olefination Reactions

ReactionReagentTypical BaseSolventPredominant Stereochemistry
Wittig (non-stabilized ylide)Alkyltriphenylphosphonium haliden-BuLi, NaH, NaHMDSTHF, Ether(Z)-alkene
Wittig (stabilized ylide)(Carboalkoxymethyl)triphenylphosphonium halideNaOEt, K2CO3EtOH, DCM(E)-alkene
Horner-Wadsworth-EmmonsDialkyl phosphonateNaH, K2CO3, DBUTHF, DME(E)-alkene

Reactivity of the N-Benzyl Substituent

The N-benzyl group serves as a common protecting group for the pyrrole nitrogen. Its removal or modification is a key step in many synthetic sequences, allowing for further functionalization of the pyrrole NH position.

Modifications and Transformations on the Benzyl (B1604629) Moiety

The primary transformation involving the N-benzyl group is its removal, a process known as debenzylation. Several methods are available for this purpose, with the choice of method depending on the presence of other functional groups in the molecule.

Reductive Debenzylation: Catalytic hydrogenation is a common method for cleaving benzyl groups. This typically involves the use of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. However, this method may be incompatible with the presence of other reducible functional groups, such as the alkene that would be formed from a prior olefination reaction. An alternative reductive method that can be employed is the use of dissolving metals, such as sodium in liquid ammonia (B1221849), which can effectively cleave the N-benzyl bond without affecting other reducible groups like esters. tandfonline.com

Oxidative Debenzylation: Oxidative methods can also be employed for N-debenzylation. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can effect the cleavage of the benzyl group.

Acid-Catalyzed Debenzylation: Strong Lewis acids like aluminum chloride (AlCl₃) can be used to remove the N-benzyl group. researchgate.net However, these harsh conditions may not be suitable for substrates with acid-sensitive functionalities. In some cases, the addition of a protic acid like acetic acid can facilitate palladium-catalyzed hydrogenolysis. nih.gov

Collective Reactivity of the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the N-benzyl, C2-carbaldehyde, and C4-iodo groups, influence the regioselectivity of these reactions.

Electrophilic and Nucleophilic Reactions of the Pyrrole Heterocycle

Electrophilic Aromatic Substitution: Pyrroles readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The electron-donating nature of the nitrogen atom directs electrophiles primarily to the α-positions (C2 and C5). In the case of this compound, the C2 and C5 positions are substituted (assuming the benzyl group is at position 1). The remaining unsubstituted position is C3. The aldehyde at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The iodine at C4 is also a deactivating group. Therefore, further electrophilic substitution on this ring would be expected to be less facile and would likely occur at the C5 position if it were unsubstituted, or potentially at the C3 position, though the directing effects of the existing substituents would need to be considered.

Nucleophilic Substitution: The iodine atom at the C4 position provides a handle for nucleophilic substitution reactions, particularly through transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling reactions using the corresponding non-benzylated 4-iodo-1H-pyrrole-2-carbaldehyde have been mentioned as a potential application, suggesting that the C-I bond is a reactive site for such transformations.

Cycloaddition and Annulation Reactions Leading to Fused Systems

The pyrrole ring can participate as a diene or a dienophile in cycloaddition reactions, leading to the formation of fused heterocyclic systems.

Diels-Alder Reactions: N-substituted pyrroles can undergo [4+2] cycloaddition (Diels-Alder) reactions with reactive dienophiles, particularly when the pyrrole nitrogen bears an electron-withdrawing group. ucla.edu The reaction of N-benzylpyrrole with acetylenedicarboxylic acid has been reported to proceed via a Diels-Alder addition. acs.orgacs.org

[3+2] Cycloaddition Reactions: N-substituted pyrrole-2-carboxaldehydes can undergo [3+2] annulation reactions with aryl alkenes under copper catalysis to form dihydropyrrolizine skeletons. acs.org This type of reaction involves the construction of two new C-C bonds in a single step. The presence of an electron-withdrawing group on the pyrrole ring, such as the aldehyde, is often favorable for these transformations. acs.org

Annulation Reactions for Fused Systems: The aldehyde functionality, in concert with other reactive sites on the molecule, can be utilized in annulation strategies to construct fused ring systems. For example, N-aroylmethylpyrrole-2-carboxaldehyde derivatives are precursors for the synthesis of various N-fused heterocycles. researchgate.net While not a direct reaction of the title compound, this illustrates the potential of the pyrrole-2-carbaldehyde moiety in building more complex molecular architectures.

Table 2: Summary of Potential Reactivity

Reaction TypeReactive SitePotential Transformation
OlefinationC2-carbaldehydeFormation of vinyl-substituted pyrroles
DebenzylationN-benzyl groupUnmasking of the pyrrole NH
Electrophilic SubstitutionPyrrole ring (C3, C5)Introduction of new substituents
Cross-couplingC4-iodo groupC-C or C-heteroatom bond formation
CycloadditionPyrrole ringFormation of fused heterocyclic systems

Mechanistic Elucidation and Computational Investigations

Mechanistic Pathways of Key Synthetic Transformations

The transformation of halopyrroles like 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is governed by a variety of mechanistic pathways. The specific pathway is often dictated by the reaction conditions, including the presence of light, electrical potential, metal catalysts, or reagents that facilitate cyclization.

Photochemical reactions involving iodo-substituted pyrroles can proceed through radical mechanisms, particularly in the context of arylation. rsc.org The irradiation of certain iodopyrroles in the presence of an aromatic compound can lead to the formation of a C-C bond. The proposed mechanism is often analogous to the photochemical arylation of other halogenated heterocycles, such as halogenothiophenes. rsc.org

This process is initiated by the photoexcitation of the iodopyrrole, leading to the homolytic cleavage of the carbon-iodine bond. This cleavage generates a pyrrolyl radical and an iodine radical. The highly reactive pyrrolyl radical can then attack an aromatic solvent molecule, such as benzene, to form a new C-C bond, yielding a phenyl-substituted pyrrole (B145914). rsc.org However, the reactivity is highly dependent on the substitution pattern of the pyrrole ring. For instance, while ethyl 3,4-dimethyl-5-iodopyrrole-2-carboxylate undergoes photoarylation, other derivatives like N-Methyl-3,4-diiodopyrrole-2-carbaldehyde and 5-iodopyrrole-2-carbaldehyde have been found to be unreactive under similar conditions. rsc.org The generation of aryl radicals from corresponding halides via photoredox catalysis is a recognized strategy, where in some cases, in-situ generated α-aminoalkyl radicals can act as potent electron donors to facilitate the process. researchgate.net

Table 1: Photochemical Reactivity of Various Iodopyrroles

Iodopyrrole DerivativeSolventOutcomeReference
Ethyl 3,4-dimethyl-5-iodopyrrole-2-carboxylateBenzeneQuantitative yield of 5-phenyl derivative and de-iodinated product rsc.org
Ethyl 3,4-dimethyl-5-iodopyrrole-2-carboxylateAcetonitrile (B52724)Quantitative yield of de-iodinated product only rsc.org
4,5-Diiodopyrrole-2-carbaldehydeBenzeneFormation of the 5-phenyl derivative rsc.org
N-Methyl-3,4-diiodopyrrole-2-carbaldehydeBenzeneUnreactive rsc.org
5-Iodopyrrole-2-carbaldehydeBenzeneUnreactive rsc.org

Electrochemical methods offer an alternative to traditional chemical oxidants and reductants, often providing greater control and avoiding stoichiometric waste products. nih.gov The derivatization of organic molecules, including pyrroles, can be plagued by high overpotentials, which limit functional group compatibility. nih.gov Direct single-electron transfer (SET) from an organic molecule generates a high-energy radical-cation, a process that may require harsh conditions. nih.gov

To circumvent this, electrocatalytic electron-proton transfer mediators (EPTMs) can be employed. nih.gov These mediators facilitate reactions at significantly lower electrode potentials by bypassing the formation of high-energy radical-cation intermediates. nih.gov This approach is part of a broader field of study involving multi-site proton-coupled electron transfer (MS-PCET), where an electron and a proton are exchanged together, often in a concerted step. nih.gov This allows for the homolytic activation of various bonds under milder conditions, generating useful radical intermediates. nih.gov While direct electrochemical studies on this compound are not widely reported, these principles of mediated electron transfer are central to understanding potential electrochemical transformations of the pyrrole core and its substituents.

Transition metal-catalyzed cross-coupling reactions are fundamental in C-C bond formation and are highly applicable to the functionalization of halopyrroles. eie.gr Palladium-catalyzed reactions, in particular, are widely used for the arylation of pyrroles. researchgate.net The general catalytic cycle for these reactions, such as the Suzuki-Miyaura or Negishi couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition : The cycle begins with a low-valent transition metal complex, typically Pd(0). The aryl halide (e.g., an iodopyrrole) reacts with the metal center, which inserts itself into the carbon-halogen bond. This process oxidizes the metal (e.g., from Pd(0) to Pd(II)) and forms an organopalladium intermediate. youtube.comyoutube.com

Transmetalation : In this step, an organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium complex, displacing the halide. This forms a diorganopalladium(II) intermediate. youtube.comyoutube.com

Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together to form the new C-C bond of the final product. This process reduces the palladium back to its initial oxidation state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. youtube.comyoutube.com

The efficiency and scope of these reactions are heavily influenced by the choice of ligands on the metal catalyst, which can affect the stability and reactivity of the intermediates. researchgate.netresearchgate.net

Table 2: General Steps in Palladium-Catalyzed Cross-Coupling

StepDescriptionChange in Pd Oxidation State
Oxidative AdditionPd(0) inserts into the Pyrrole-Iodine bond.0 → +2
TransmetalationAn organic group from another metallic reagent replaces the iodide on the Pd center.No Change
Reductive EliminationThe two organic groups couple, and the product is released, regenerating the Pd(0) catalyst.+2 → 0

Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic systems from substituted pyrroles. The mechanism often involves the activation of a tethered functional group, followed by nucleophilic attack by the pyrrole ring or a substituent. For instance, iodine can be used to promote electrophilic intramolecular cyclization. beilstein-journals.org In the case of N-alkyne-substituted pyrrole esters, the reaction is proposed to start with the π-activation of the triple bond by iodine, forming an iodonium (B1229267) intermediate. beilstein-journals.org This is followed by an intramolecular attack from the ester oxygen onto the activated alkyne, leading to the formation of a new ring. beilstein-journals.org

Gold catalysts are also effective in promoting intramolecular cyclizations. Gold-catalyzed reactions of enyne sulfonamides commence with the intramolecular cyclization of the enyne, which can be followed by skeletal rearrangements like a 1,3-sulfonyl shift to form a dihydropyrrole intermediate, which then aromatizes to the final pyrrole product. nih.gov In more complex systems, a gold catalyst and an isoxazole (B147169) cocatalyst can work cooperatively to facilitate a cycloisomerization between an alkyne and a tethered pyrrole, proceeding through intermediates that can involve a 1,2-acyl shift and dearomatization of the pyrrole ring. acs.orgnih.gov

Theoretical Chemistry and Computational Modeling

Computational chemistry provides invaluable insights into the electronic properties and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure, geometry, and reactivity of organic molecules, including pyrrole derivatives. researchgate.netnih.gov DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The energy gap between HOMO and LUMO is a critical indicator of a molecule's electronic properties and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation. dntb.gov.ua

For substituted pyrroles, the nature and position of substituents strongly influence the electronic properties. researchgate.net Electron-donating or electron-withdrawing groups can alter the electron density distribution across the pyrrole ring, affecting its susceptibility to electrophilic or nucleophilic attack. DFT studies on various substituted pyrroles have shown that the introduction of different functional groups can tune the HOMO-LUMO gap, which is relevant for applications in materials science, such as conductive polymers and sensors. researchgate.netdntb.gov.ua Molecular electrostatic potential analysis, another tool derived from DFT calculations, can map the electrophilic and nucleophilic sites on a molecule, predicting its chemical reactivity. dntb.gov.ua While specific DFT studies on this compound are not extensively published, the principles from studies on related structures provide a strong basis for understanding its behavior. nih.govresearchgate.net

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the conformational landscape and dynamic behavior of molecules like this compound. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the conformational dynamics can be inferred from computational studies on analogous 2-acylpyrrole systems. These simulations provide insights into the flexibility of the molecule, the rotational freedom around key single bonds, and the stability of different conformers.

For this compound, the primary conformational flexibility arises from the rotation around the C2-C(aldehyde) bond and the N1-C(benzyl) bond. Theoretical calculations on related 2-acylpyrroles have predicted the existence of two stable rotameric forms: syn and anti-conformers, arising from the orientation of the carbonyl group relative to the pyrrole ring. researchgate.net The syn-conformation is often stabilized by the formation of intramolecular hydrogen bonds in related N-H containing pyrroles, a feature absent in the N-benzyl substituted title compound. researchgate.net However, the electronic interactions between the aldehyde group and the pyrrole ring still lead to distinct, energetically favorable conformations.

MD simulations would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms over time to model its movement. This allows for the exploration of the potential energy surface and the identification of low-energy conformational states. Key parameters extracted from such simulations include dihedral angle distributions, root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to understand solvent interactions.

Interactive Data Table: Predicted Conformational Parameters of this compound

Dihedral AnglePredicted Stable ConformationsEnergy Barrier (kcal/mol)Method
C1-C2-C(aldehyde)-O~0° (syn) and ~180° (anti)Low to moderateDFT Calculations
C(pyrrole)-N1-C(benzyl)-C(phenyl)Multiple minima due to benzyl (B1604629) rotationLowMolecular Mechanics

Note: The data in this table is predictive and based on computational studies of analogous 2-acylpyrrole compounds. Specific values for this compound would require dedicated computational investigation.

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in predicting the plausible reaction pathways and elucidating the high-energy transition states for reactions involving this compound. e3s-conferences.org Such calculations provide thermodynamic and kinetic parameters that help in understanding reaction mechanisms and predicting product distributions. e3s-conferences.org

For this molecule, several reaction types can be computationally investigated. For instance, the aldehyde functional group makes it susceptible to nucleophilic attack. Computational models can predict the transition state structures and activation energies for reactions with various nucleophiles. The iodine atom at the C4 position is a potential site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Theoretical calculations can be employed to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the reaction mechanism and the role of the catalyst.

Transition state calculations are a key component of these investigations. e3s-conferences.org By locating the saddle point on the potential energy surface that connects reactants and products, the activation energy of a reaction can be determined. e3s-conferences.org This information is crucial for predicting the feasibility and rate of a chemical transformation. For example, in a hypothetical nucleophilic addition to the carbaldehyde, calculations would model the approach of the nucleophile, the formation of the new bond, and the accompanying changes in geometry and energy, culminating in the identification of the transition state structure.

Interactive Data Table: Computationally Predicted Reaction Parameters

Reaction TypeComputational MethodPredicted Intermediate/Transition StateKey Findings
Nucleophilic addition to aldehydeDFT (e.g., B3LYP)Tetrahedral intermediate transition stateCalculation of activation energy and reaction thermodynamics.
Suzuki-Miyaura cross-coupling at C4DFT with catalyst modelOxidative addition complex, transmetalation transition stateElucidation of the catalytic cycle and rate-determining step.
Electrophilic substitution on the pyrrole ringAb initio methodsWheland-type intermediatePrediction of regioselectivity and activation barriers.

Note: This table presents hypothetical computational studies based on the known reactivity of the functional groups present in this compound. The specific findings would be the outcome of detailed computational research.

Strategic Utility As a Building Block in the Synthesis of Complex Molecular Architectures

Precursor for the Synthesis of Diverse N-Substituted Pyrrole (B145914) Derivatives

The structure of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde is intrinsically designed for diversification. The aldehyde and iodo functionalities serve as orthogonal reactive handles for introducing a wide array of substituents onto the N-benzyl-protected pyrrole core.

The C-4 iodo group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties at this position. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to generate extensive libraries of 4-substituted pyrrole derivatives.

Concurrently, the C-2 carbaldehyde group offers a gateway to another dimension of structural diversity. It can undergo a wide range of classical carbonyl reactions, including:

Reductive amination to introduce diverse amine side chains.

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Grignard and organolithium additions to generate secondary alcohols.

Oxidation to the corresponding carboxylic acid.

Condensation reactions with active methylene (B1212753) compounds.

The ability to perform these transformations selectively on either the iodo or the aldehyde group, or in a sequential manner, makes this compound a powerful platform for generating a multitude of structurally diverse pyrrole derivatives from a single, advanced intermediate.

Table 1: Potential Transformations for Synthesizing Diverse Pyrrole Derivatives

Reactive SiteReaction TypeReagents/CatalystResulting Functional Group/Moiety
C4-IodoSuzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl
C4-IodoSonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseAlkynyl
C4-IodoHeck CouplingAlkene, Pd catalyst, BaseAlkenyl
C4-IodoBuchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino
C2-CarbaldehydeReductive AminationR₂NH, NaBH(OAc)₃Substituted Aminomethyl
C2-CarbaldehydeWittig ReactionPh₃P=CHRAlkene
C2-CarbaldehydeOxidationNaClO₂Carboxylic Acid
C2-CarbaldehydeGrignard AdditionR-MgBrSecondary Alcohol

Intermediate in the Construction of Fused Heterocyclic Ring Systems

The unique arrangement of functional groups in this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. These scaffolds are prevalent in natural products and pharmaceutically active compounds.

The indolizine (B1195054) (pyrrolo[1,2-a]pyridine) skeleton is a core component of many alkaloids. rsc.orgrsc.org The synthesis of this fused system can be achieved from pyrrole-based substrates. One established method involves the [4+2] annulation of a pyrrole-2-carbaldehyde with an activated methylene compound. chim.it In this context, this compound could react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in a Knoevenagel condensation, followed by an intramolecular cyclization cascade to yield a highly substituted, 7-iodo-indolizine derivative. This iodo-substituent provides a handle for further functionalization of the fused ring system.

Pyrrolo[1,2-c]pyrimidines are a class of N-fused heterocycles with demonstrated biological activity. researchgate.netnih.gov A powerful and direct method for their synthesis involves the base-induced condensation of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. researchgate.net

Applying this methodology, this compound can be readily converted into a 1-benzyl-6-iodo-pyrrolo[1,2-c]pyrimidine derivative. The reaction proceeds through the formation of an intermediate that undergoes an intramolecular cyclization and subsequent aromatization. The resulting product retains the iodine atom, making the 6-position of the pyrrolo[1,2-c]pyrimidine (B3350400) core available for subsequent cross-coupling reactions, thereby expanding the potential for creating novel analogues.

The dual reactivity of the aldehyde and iodo groups can be harnessed to construct other complex, multi-ring systems through tandem or multi-step reaction sequences. For instance, a Sonogashira coupling of this compound with a suitably functionalized terminal alkyne (e.g., a propargyl amine or alcohol) could be performed. The resulting intermediate, now containing both the aldehyde and the elaborated alkyne substituent, could undergo a subsequent intramolecular cyclization. Depending on the nature of the coupled partner, this could lead to the formation of pyrrolo-fused pyridines, pyrazines, or other heterocyclic systems, demonstrating the compound's utility in diversity-oriented synthesis. researchgate.net

Role in the Rational Design and Synthesis of Functional Molecules and Pharmacophores

In the field of medicinal chemistry, the rational design of new drugs is a paramount objective. This compound serves as an exemplary scaffold for this purpose. The pyrrole ring is a well-known pharmacophore present in numerous NSAIDs and other therapeutic agents. nih.govnih.gov The specific substitution pattern of this building block allows for systematic modification to optimize biological activity through the exploration of structure-activity relationships (SAR).

The molecule can be divided into three key vectors for modification:

N1-Benzyl Group: This large, lipophilic group can occupy hydrophobic pockets within a biological target's active site. The benzyl (B1604629) group itself can be substituted (e.g., with fluoro, chloro, or methoxy (B1213986) groups) to fine-tune electronic and steric properties.

C2-Carbaldehyde Group: This group can act as a hydrogen bond acceptor or be converted into other functionalities (amines, amides, alcohols) that can engage in different interactions (hydrogen bonding, ionic interactions) with a target protein.

C4-Iodo Group: This position is ideal for late-stage functionalization. Using parallel synthesis techniques, a library of diverse aryl, heteroaryl, or other groups can be introduced via cross-coupling reactions. This allows chemists to rapidly probe the chemical space around this vector to identify substituents that enhance potency, selectivity, or pharmacokinetic properties.

This modular nature makes this compound a powerful tool in fragment-based drug discovery and lead optimization campaigns, where systematic structural changes are required to achieve a desired biological profile. researchgate.net

Table 2: Utility of this compound in Rational Molecular Design

Structural PositionFunctionalityPotential Role in Bioactive MoleculesExample Modifications
N1Benzyl GroupOccupies hydrophobic pockets; influences solubility and metabolism.Substitution on the phenyl ring (e.g., F, Cl, OMe).
C2CarbaldehydeHydrogen bond acceptor; precursor for other interactive groups.Conversion to amine, amide, alcohol, or alkene.
C4Iodo GroupHandle for late-stage functionalization to explore SAR.Suzuki, Sonogashira, or Heck coupling to introduce diverse groups.

Emerging Research Directions and Future Perspectives in 1 Benzyl 4 Iodo 1h Pyrrole 2 Carbaldehyde Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing pyrrole (B145914) derivatives. semanticscholar.org Traditional methods often rely on harsh conditions and volatile organic solvents. Emerging research focuses on minimizing environmental impact through several key strategies applicable to the synthesis of 1-Benzyl-4-iodo-1H-pyrrole-2-carbaldehyde.

One of the most well-known approaches to N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov Modern protocols have adapted this reaction to be more environmentally friendly. For instance, performing the Paal-Knorr condensation in water, often with the aid of a catalyst, eliminates the need for hazardous organic solvents. semanticscholar.orgorganic-chemistry.org Another green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, often under solvent-free conditions. semanticscholar.orgnih.gov An expeditious synthesis of N-substituted pyrroles has been developed using microwave irradiation in the absence of a solvent, catalyzed by molecular iodine. nih.gov

Furthermore, the use of starting materials derived from renewable biomass is a key aspect of sustainable synthesis. Researchers have demonstrated the synthesis of N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones, which can be sourced from renewables. acs.org These reactions can be performed under neat (solvent-free) conditions or in basic water-methanol solutions at room temperature. acs.org

Table 1: Comparison of Sustainable Synthetic Approaches for Pyrrole Synthesis

Method Key Features Advantages
Microwave-Assisted Synthesis Use of microwave irradiation, often solvent-free. nih.gov Rapid reaction times, reduced energy consumption, high yields. semanticscholar.orgnih.gov
Aqueous Paal-Knorr Reaction Water as the reaction solvent, often with a catalyst. semanticscholar.orgorganic-chemistry.org Environmentally benign, improved safety, economical. semanticscholar.orgorganic-chemistry.org
Bio-based Precursors Utilization of starting materials from renewable sources (e.g., 3-hydroxy-2-pyrones). acs.org Reduced reliance on fossil fuels, sustainable sourcing. acs.org

| Solvent-Free Catalysis | Reactions conducted without a solvent, typically with a heterogeneous or solid-supported catalyst. nih.govnih.gov | Eliminates solvent waste, simplifies purification, atom economy. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with greater speed, control, and efficiency. The synthesis of polysubstituted pyrroles like this compound benefits significantly from the development of novel catalytic systems that can enhance both selectivity and yield.

Organocatalysis: Organocatalysis has emerged as a powerful tool, avoiding the use of potentially toxic and expensive heavy metals. nih.govresearchgate.net Catalysts like vitamin B1 and the biodegradable polymer chitosan (B1678972) have been successfully employed in pyrrole synthesis. nih.gov These catalysts are often cheaper, more stable, and environmentally friendlier than their metal-based counterparts. researchgate.net

Non-Precious Metal Catalysis: While precious metals like rhodium, palladium, and gold show excellent catalytic activity, there is a strong push towards using more abundant and less costly metals. organic-chemistry.orgnih.gov A significant advancement is the use of a stable manganese complex for the synthesis of 2,5-unsubstituted pyrroles from 1,4-diols and primary amines. nih.gov This solvent-free reaction is highly selective and produces only water and molecular hydrogen as byproducts. nih.gov Similarly, iron(III) chloride has been used as a practical and economical catalyst for the Paal-Knorr condensation in water. organic-chemistry.org Copper-catalyzed systems have also been developed for synthesizing pyrrole-2-carbaldehyde derivatives through oxidative annulation. organic-chemistry.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, which exist in a different phase from the reactants, simplifies product purification and allows for catalyst recycling—a key principle of green chemistry. nih.gov Low-cost and commercially available aluminas have proven effective as catalysts in the Paal-Knorr reaction, demonstrating high yields and the ability to be reused for multiple cycles without significant loss of activity. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.comuc.pt These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents, and improved scalability from laboratory to industrial production. mdpi.comacs.org

The synthesis of polysubstituted pyrroles has been successfully translated to continuous flow systems. acs.orgrichmond.edu Researchers have developed flow chemistry methods that achieve near-quantitative yields and can be scaled up to produce significant quantities of pyrrole derivatives per hour. acs.org This technology is particularly well-suited for multi-step syntheses, allowing for the telescoping of reaction sequences without the need to isolate intermediates. uc.pt The application of flow chemistry to the production of this compound could streamline its synthesis, making it more efficient, safer, and more easily scalable for commercial applications.

Table 2: Advantages of Flow Chemistry in Pyrrole Synthesis

Feature Description Benefit
Enhanced Control Precise management of temperature, pressure, and residence time. mdpi.com Improved yield, selectivity, and reproducibility. mdpi.com
Improved Safety Small reactor volumes minimize the risk associated with exothermic or hazardous reactions. mdpi.com Safer handling of reactive intermediates and reagents.
Scalability Production can be increased by running the system for longer periods or by using larger reactors. mdpi.comacs.org Seamless transition from lab-scale synthesis to industrial production. acs.org

| Efficiency | Significant reduction in reaction time compared to batch methods. mdpi.com | Increased throughput and productivity. |

Investigation of Biosynthetic Analogues and Biocatalytic Approaches to Pyrrole Carbaldehydes

Nature provides a rich source of inspiration for chemical synthesis. Many pyrrole-2-carbaldehydes are found as natural products, where they are biosynthesized from precursors like amino acids and sugars. rsc.org Understanding these natural pathways opens the door to developing biocatalytic methods for their production.

A groundbreaking area of research is the use of enzymes for targeted synthesis. Recently, a biocatalytic one-pot method for producing pyrrole-2-carbaldehyde from pyrrole has been demonstrated. mdpi.com This process ingeniously uses enzymatic CO2 fixation, a concept central to "green chemistry." mdpi.com The system couples a UbiD-type decarboxylase enzyme with a carboxylic acid reductase (CAR). The first enzyme catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, and the second enzyme immediately reduces this intermediate to the final pyrrole-2-carbaldehyde product. mdpi.com This enzymatic cascade operates under ambient conditions and utilizes CO2 as a chemical building block, representing a highly sustainable and innovative route to this class of compounds. mdpi.commdpi.com While this has been shown for the parent compound, adapting such enzymatic systems for substituted pyrroles is a promising future research direction.

Potential for Integration into Advanced Materials Science through Polymerization or Self-Assembly

The unique structure of this compound, with its multiple functional groups, makes it an attractive building block for advanced materials. The pyrrole ring itself is the fundamental unit of conducting polymers like polypyrrole.

Polymerization: Functionalized pyrroles can be used as monomers to create polymers with tailored properties. For example, carboxyl-functionalized polypyrrole derivatives have been synthesized via electrochemical polymerization to create films with nanoporous structures. nih.gov These materials have potential applications in chemical and biological sensors. nih.gov The aldehyde and iodo groups on this compound provide handles for further chemical modification or for initiating polymerization, potentially leading to novel functional polymers.

Self-Assembly: Self-assembly is a process where molecules spontaneously organize into ordered structures. The pyrrole motif is a key component in larger macrocycles like porphyrins, which are renowned for their ability to self-assemble into complex nanostructures for applications in electronics and energy harvesting. digitellinc.comresearchgate.netru.nl On a simpler level, related molecules like 4-Iodo-1H-pyrrole-2-carbaldehyde have been shown to form centrosymmetric dimers in the solid state through N-H···O hydrogen bonding. researchgate.net This tendency for self-organization, driven by non-covalent interactions, suggests that this compound and its derivatives could be designed to self-assemble into well-defined architectures on surfaces, creating functional molecular materials. researchgate.net The iodo-substituent, in particular, could be used to form halogen bonds, providing another tool to guide the self-assembly process.

Q & A

Q. What mechanistic insights can be gained from studying the aldehyde group’s participation in cyclization reactions?

  • Methodological Answer : The aldehyde acts as an electrophile in Paal-Knorr pyrrole syntheses. Use kinetic isotope effects (KIE) and DFT (transition state analysis) to distinguish between concerted and stepwise mechanisms. Trapping experiments with hydroxylamine confirm imine intermediates .

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